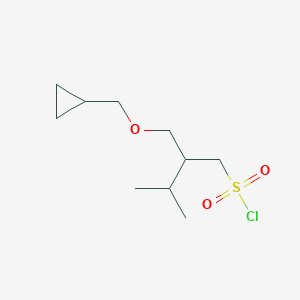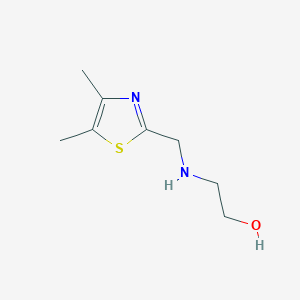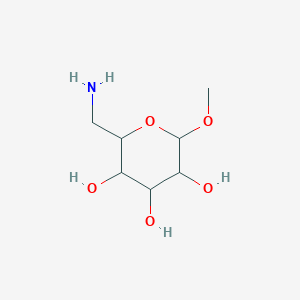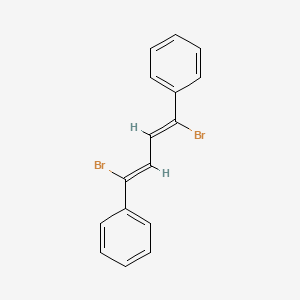
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is an organic compound that features a boron-containing dioxaborolane ring attached to a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate typically involves the coupling of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thiophene and the boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in cross-coupling reactions such as Suzuki-Miyaura, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学研究应用
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its boron-containing structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
作用机制
The mechanism by which methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a carbon-carbon bond with an electrophilic partner. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in materials science and electronic applications.
相似化合物的比较
Similar Compounds
- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Uniqueness
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a boronic ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications such as organic synthesis, materials science, and medicinal chemistry.
属性
分子式 |
C13H19BO4S |
|---|---|
分子量 |
282.2 g/mol |
IUPAC 名称 |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)9-6-10(19-8-9)7-11(15)16-5/h6,8H,7H2,1-5H3 |
InChI 键 |
STLPDUSCNIETCV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)










![9-(4'-Bromo-[1,1'-biphenyl]-3-yl)-9H-carbazole](/img/structure/B13642310.png)


